

LUF5831: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and experimental methodologies related to **LUF5831**, a notable partial agonist of the adenosine A1 receptor.

Chemical Structure and Properties

LUF5831 is a non-adenosine-like small molecule agonist for the adenosine A1 receptor.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of LUF5831



Property	Value	Source	
IUPAC Name	2-Amino-6-(2-hydroxy- ethylsulfanyl)-4-(4-hydroxy- phenyl)-pyridine-3,5- dicarbonitrile	[1]	
CAS Number	333963-57-8	[2]	
Molecular Formula	C15H12N4O2S	[2]	
Molecular Weight	312.35 g/mol	[2]	
SMILES	N#CC1=C(C2=CC=C(O)C=C2)C(C#N)=C(SCCO)N=C1N	[2]	
Hydrogen Bond Acceptors	7	PubChem	
Hydrogen Bond Donors	3	PubChem	
Rotatable Bonds	4	PubChem	
cLogP	1.86	PubChem	
Topological Polar Surface Area	126.95 Ų	PubChem	

Pharmacological Profile

LUF5831 acts as a partial agonist at the human adenosine A1 receptor.[2] Its binding is characterized as entropy-driven.[2]

Table 2: Pharmacological Data for **LUF5831** at the Human Adenosine A1 Receptor

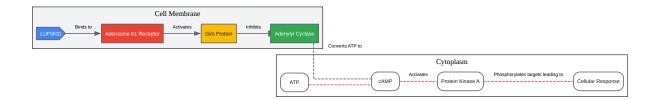


Parameter	Value	Description	Source
Binding Affinity (Ki)	18 nM	A measure of the concentration of LUF5831 required to occupy 50% of the adenosine A1 receptors in a radioligand binding assay.	[1]
Efficacy (cAMP inhibition)	37 ± 1%	The submaximal inhibition of forskolin-induced cAMP production compared to the full agonist CPA (66 ± 5%). This demonstrates its partial agonist nature.	[2]
Binding to mutant (T277A) A1 receptor (Ki)	122 ± 22 nM	LUF5831 retains binding affinity for this mutant receptor, unlike the full agonist CPA.	[2]

Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like **LUF5831** initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.





Click to download full resolution via product page

Caption: Adenosine A1 Receptor Signaling Pathway Activated by LUF5831.

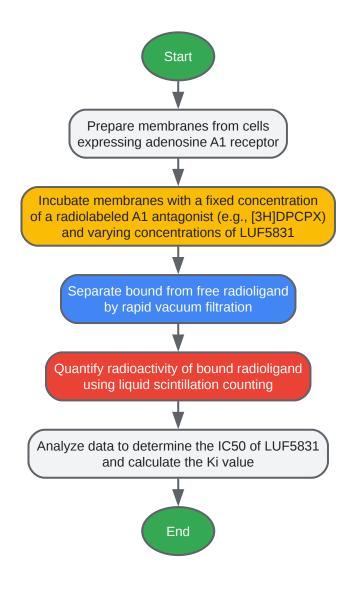
Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **LUF5831**.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of **LUF5831** to the adenosine A1 receptor.





Click to download full resolution via product page

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

- Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
 The final membrane pellet is resuspended in an appropriate buffer.
- Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration
 of a radiolabeled adenosine A1 receptor antagonist (e.g., [3H]DPCPX) and a range of
 concentrations of the unlabeled test compound (LUF5831). The incubation is typically carried
 out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.



- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of LUF5831 that inhibits 50% of the specific binding of the radioligand (IC50).
 The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to determine the functional efficacy of **LUF5831** by measuring its effect on cAMP production.

Detailed Methodology:

- Cell Culture and Plating: Cells expressing the adenosine A1 receptor are seeded in multiwell plates and grown to a suitable confluency.
- Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
- Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of LUF5831. A full agonist (e.g., CPA) is used as a positive control.
- Lysis and Detection: After a defined incubation period, the cells are lysed, and the
 intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE
 Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration-response curves for LUF5831 and the full agonist are
 plotted, and the EC50 (concentration for 50% of maximal effect) and the maximal effect
 (Emax) are determined. The efficacy of LUF5831 is expressed as a percentage of the
 maximal effect of the full agonist.



Conclusion

LUF5831 is a valuable research tool for studying the adenosine A1 receptor. Its distinct profile as a non-adenosine-like partial agonist provides a unique means to investigate the therapeutic potential of modulating the adenosinergic system. The data and protocols presented in this guide are intended to facilitate further research and drug development efforts centered on this compound and its target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Adenosine A1 receptor Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [LUF5831: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569573#luf5831-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com